Diphenylthiophosphinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14278-72-9 |
|---|---|
Molecular Formula |
C12H11OPS |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
hydroxy-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,15) |
InChI Key |
UHFIMVQOGRRZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
Isomeric SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)S |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
Other CAS No. |
14278-72-9 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Diphenylthiophosphinic Acid and Its Derivatives
Direct Synthesis and Precursors of Diphenylthiophosphinic Acid
The direct synthesis of this compound and the preparation of its key precursors are foundational to accessing its derivatives.
Preparation of Sodium Diphenylthiophosphinate as a Precursor
Sodium diphenylthiophosphinate serves as a crucial intermediate in the synthesis of various this compound derivatives. A common method for its preparation involves the neutralization of diphenylphosphinothioic acid with a sodium base. For instance, reacting diphenylphosphinothioic acid with sodium hydroxide (B78521) in an aqueous solution, followed by lyophilization, can yield the sodium salt. acs.org
Another approach involves the reaction of a suitable diphenylphosphine (B32561) derivative with a source of sulfur and a sodium salt. While specific procedures for the direct synthesis of sodium diphenylthiophosphinate are not always explicitly detailed in the literature, its formation as an in situ intermediate or a stable salt is a key step in many synthetic pathways.
A related synthesis is that of sodium diphenylphosphinite, which can be produced quantitatively by reacting triphenylphosphine (B44618) oxide with sodium dispersion in THF at room temperature. epo.org This highlights the utility of sodium reagents in the synthesis of such organophosphorus salts.
Table 1: Synthesis of Sodium Diphenylthiophosphinate and Related Precursors
| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |
| Diphenylphosphinothioic acid | NaOH | Water | Room Temperature, Lyophilization | Sodium Diphenylthiophosphinate | Not specified | acs.org |
| Triphenylphosphine oxide | Sodium dispersion (2.5 equiv.) | THF | 25 °C, 10 min | Sodium Diphenylphosphinite | Quantitative | epo.org |
General Synthetic Approaches to Thiophosphinic Acids
Several general methodologies have been developed for the synthesis of thiophosphinic acids, with two prominent approaches being the Stec reaction and a one-pot synthesis from H-phosphinates. acs.orgresearchgate.netrsc.org
The Stec reaction involves the reaction of phosphorus amides with carbon disulfide. researchgate.net This method is often favored due to its potential for high yields and purity without the need for chromatographic purification. researchgate.net
The one-pot synthesis from H-phosphinates provides an alternative route. This method typically involves the reaction of an H-phosphinate with an organometallic nucleophile, followed by quenching with elemental sulfur. acs.orgresearchgate.netrsc.org This approach is considered more atom-economical and avoids the use of foul-smelling reagents often associated with other methods. researchgate.net
Synthesis of Esters of this compound
Esterification of this compound or its derivatives is a common strategy to modify its properties and reactivity.
Formation of Ethyl Ester Derivatives
The synthesis of ethyl diphenylthiophosphinate can be achieved through the reaction of diphenylphosphinic chloride with ethanethiol (B150549). In a typical procedure, diphenylphosphinic chloride is added to a solution of ethanethiol and a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. The reaction is stirred at room temperature, and after workup, the S-ethyl diphenylthiophosphinate can be isolated. acs.org
Table 2: Synthesis of S-Ethyl Diphenylthiophosphinate
| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |
| Diphenylphosphinic chloride | Ethanethiol, Triethylamine | Dichloromethane | 25 °C, 2 h | S-Ethyl diphenylthiophosphinate | 68% | acs.org |
Preparation of O-2-Naphthyl Diphenylthiophosphinate
The synthesis of O-2-naphthyl diphenylthiophosphinate involves the reaction of a diphenylphosphinoyl precursor with 2-naphthol (B1666908). A detailed crystallographic study of this compound has been reported, confirming its structure. researchgate.netresearchgate.net The synthesis typically involves the reaction of diphenylthiophosphinoyl chloride with 2-naphthol in the presence of a base to scavenge the HCl byproduct.
Synthesis of Amide Derivatives of this compound
Amide derivatives of this compound are readily prepared, most commonly through the reaction of diphenylthiophosphinoyl chloride with a primary or secondary amine. This reaction is a standard method for forming the P-N bond. libretexts.orgmasterorganicchemistry.com The choice of amine determines the final N-substituted amide product. For example, the reaction of diphenylthiophosphinoyl chloride with diethylamine (B46881) would yield N,N-diethyldiphenylthiophosphinamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. libretexts.org
A variety of N-aryl amides can also be synthesized, which are of interest in medicinal chemistry and materials science. libretexts.orggoogle.com The general principle involves the nucleophilic attack of the amine on the electrophilic phosphorus center of the diphenylthiophosphinoyl chloride.
Table 3: Synthesis of this compound Amides
| Precursor | Amine | Base | Solvent | Product | Reference |
| Diphenylthiophosphinoyl chloride | Primary or Secondary Amine | e.g., Triethylamine | e.g., Dichloromethane | N-substituted this compound amide | libretexts.orgmasterorganicchemistry.com |
| Diphenylthiophosphinoyl chloride | Diethylamine | Not specified | Not specified | N,N-Diethyldiphenylthiophosphinamide | masterorganicchemistry.com |
General Synthetic Procedures for Diphenylphosphinic Amide Derivatives
The synthesis of phosphinic amides, including diphenylphosphinic amide derivatives, traditionally relies on the reaction of a phosphinic chloride with a primary or secondary amine. scispace.comresearchgate.net This is the most common and general method for creating the P-N bond in these structures. scispace.com The reaction typically requires a base to neutralize the hydrochloric acid that is formed as a byproduct; often, a second equivalent of the amine reactant serves this purpose. scispace.com
Alternative approaches offer different pathways to these amides. One such method involves the condensation of chlorodiphenylphosphine (B86185) with a suitable amine, followed by an oxidation step, for instance with hydrogen peroxide, to yield the final phosphinic amide. rsc.org Another strategy, developed for creating functionalized oxazolinylphosphinic amides, utilizes a two-step process. This method begins with the synthesis of an oxazoline (B21484) intermediate, which then reacts with diphenylphosphinic chloride. nih.gov A key feature of this latter method is the replacement of the often-used n-butyl lithium with triethylamine, which helps to minimize side reactions. nih.gov
Table 1: General Synthetic Approaches for Diphenylphosphinic Amide Derivatives
| Method | Reactants | Key Features |
|---|---|---|
| Standard Amination | Diphenylphosphinic chloride, Primary/Secondary Amine | Most general method; requires a base to scavenge HCl. scispace.comresearchgate.net |
| Condensation-Oxidation | Chlorodiphenylphosphine, Amine, Oxidizing Agent (e.g., H₂O₂) | Two-step process involving P(III) to P(V) oxidation. rsc.org |
| Functionalized Amide Synthesis | 2-hydroxybenzonitrile/2-aminobenzonitrile, Chiral amino alcohols, Diphenylphosphinic chloride | Multi-step synthesis for specific derivatives like oxazolinylphosphinic amides; can avoid strong bases like n-BuLi. nih.gov |
N-Alkylation of Phosphinic (Thio)amides via Transfer Hydrogenation
A modular and practical method for the N-alkylation of phosphinic (thio)amides employs transfer hydrogenation. englelab.comnih.gov This approach utilizes primary or secondary alcohols as the alkylating agents to react with primary phosphinic amides (R¹R²P(=O)NH₂). nih.gov The transformation is notable for its efficiency, proceeding in excellent yields with a broad tolerance for various functional groups. englelab.comnih.gov
A key component of this reaction is the use of a commercially available ruthenium catalyst, Ru-MACHO. englelab.com This catalytic system facilitates the transfer of hydrogen from the alcohol, enabling the alkylation process. A significant advantage of this methodology is its clean nature, producing water as the sole byproduct. nih.gov The reaction conditions are generally mild, typically involving the catalyst, a base such as potassium hydroxide, and a solvent like toluene (B28343) at elevated temperatures. acs.org
Table 2: N-Alkylation via Transfer Hydrogenation
| Component | Description |
|---|---|
| Substrates | Primary phosphinic (thio)amides and primary or secondary alcohols. nih.gov |
| Catalyst | Commercially available Ru-MACHO. englelab.com |
| Key Advantage | High yields, broad functional group compatibility, water as the only byproduct. englelab.comnih.gov |
| Typical Conditions | 1 mol% catalyst, 15 mol% base (e.g., KOH), in toluene at 110-120 °C. acs.org |
Synthesis of Hybrid Thiophosphoryl-Benzothiazole Pincer Ligands from Amides
Hybrid pincer ligands incorporating a thiophosphoryl group and a benzothiazole (B30560) moiety are synthesized from amide precursors. These complex molecules are designed with specific donor sites: a thiophosphoryl group and an imine from the benzothiazole ring, which are connected to a central benzene (B151609) core. acs.org The synthesis of the ligand framework can be achieved through conventional amide coupling methods. For instance, (aminobenzyl)diphenylphosphine sulfides can be reacted with substituted carboxylic acids, such as benzo[d]thiazole-2-carboxylic acid, to form the necessary amide linkage. mdpi.com
The defining step in forming the pincer complex is direct cyclopalladation. acs.orgmdpi.com The amide ligand is treated with a palladium source, such as bis(benzonitrile)palladium(II) chloride (PdCl₂(NCPh)₂), in a suitable solvent at elevated temperatures. acs.org This process results in the formation of a new bond between the palladium and a carbon atom on the central benzene ring, creating a stable, cyclometalated structure. acs.org These reactions produce κ³-SCN-palladium pincer complexes in good to high yields. acs.org The resulting palladocycles have shown high activity as (pre)catalysts in cross-coupling reactions. acs.org
Table 3: Synthesis of Thiophosphoryl-Benzothiazole Pincer Complexes
| Step | Description | Example Reagents |
|---|---|---|
| Ligand Synthesis | Amide coupling to connect the thiophosphoryl and benzothiazole components. | (Aminobenzyl)diphenylphosphine sulfide, Benzo[d]thiazole-2-carboxylic acid, DIC, DMAP. mdpi.com |
| Cyclopalladation | Reaction with a palladium(II) salt to form the pincer structure. | (PhCN)₂PdCl₂ in acetonitrile (B52724) or benzonitrile. acs.org |
| Product | κ³-SCN-Palladium pincer complexes. acs.org | N/A |
Emerging Synthetic Approaches and Challenges
While established methods for synthesizing this compound derivatives are robust, the field faces ongoing challenges that drive the development of new approaches. A primary challenge is the often-reluctant nature of phosphinic acids to undergo direct derivatization, such as esterification or amidation, under conventional heating. researchgate.net This necessitates the use of harsher conditions or activation agents, which can be inefficient and environmentally problematic. scispace.comresearchgate.net
Emerging synthetic approaches aim to overcome these hurdles. Microwave-assisted synthesis has proven effective for the direct esterification of phosphinic acids with alcohols, a reaction that is difficult under conventional heating. researchgate.net This technique offers a more atom-efficient and often solvent-free alternative. researchgate.net
Broader challenges in the synthesis of complex molecules like this compound derivatives mirror general trends in modern chemistry. These include:
Catalyst Development : There is a continuous search for more active, selective, and robust catalysts to improve reaction efficiency and enable difficult transformations, such as the selective synthesis of the desired p,p'-isomer in related diphenolic acid syntheses. mdpi.com
Minimizing Side Reactions : The formation of byproducts, such as oligomers or undesired isomers, negatively impacts yield and complicates purification. mdpi.com Developing reaction conditions that selectively favor the desired product is a key goal.
Greener Chemistry : Traditional methods often rely on stoichiometric reagents and chlorinated solvents. scispace.comresearchgate.net A significant push is towards developing catalytic processes, using greener solvents, and designing reactions that produce benign byproducts like water, as seen in transfer hydrogenation methods. nih.gov The development of solvent-free reaction conditions is another important frontier. researchgate.net
The exploration of novel ligand scaffolds and the application of advanced synthetic techniques like C-H activation are expected to play a crucial role in addressing these challenges and expanding the synthetic toolbox for this compound and its derivatives. rsc.org
Reactivity Profiles and Mechanistic Pathways of Diphenylthiophosphinic Acid
Reactions Involving the Thiophosphoryl Moiety
The thiophosphoryl (P=S) group in diphenylthiophosphinic acid is a key center of reactivity, participating in various addition and coordination reactions.
Nucleophilic Additions with Organometallic Species (e.g., Germylene)
The reaction of N-heterocyclic ylide-like germylene with this compound serves as a clear example of nucleophilic addition to the thiophosphoryl group. In a notable study, the reaction between the germylene L¹Ge (where L¹ = CH{(CMe)(2,6-iPr₂C₆H₃N)}₂) and this compound (Ph₂P(S)OH) resulted in the formation of the phosphorus-substituted germanium(II) complex L¹GeOP(S)Ph₂. researchgate.netmolaid.com This transformation proceeds via the activation of the P-O bond, with the germylene inserting into this bond, rather than direct addition across the P=S double bond. The resulting product retains the P=S double bond, indicating that under these conditions, the germylene acts as a nucleophile attacking the phosphorus center, leading to a stable germanium(II) complex. researchgate.netmolaid.com
The reaction underscores the electrophilic nature of the phosphorus atom in this compound and the ability of certain organometallic species to induce bond activation and insertion rather than simple addition. The stability of the resulting product, characterized by IR and NMR spectroscopy as well as X-ray crystallography, confirms the integrity of the thiophosphoryl group throughout the reaction. researchgate.netmolaid.com
Table 1: Reaction of Germylene with this compound
| Reactant 1 | Reactant 2 | Product | Key Observation | Reference |
|---|---|---|---|---|
| N-heterocyclic ylide-like germylene (L¹Ge) | This compound (Ph₂P(S)OH) | L¹GeOP(S)Ph₂ | Retention of the P=S double bond | researchgate.netmolaid.com |
Ligand Exchange and Bridge Cleavage Reactions in Metal Complexes
Diphenylthiophosphinate can act as a versatile ligand in metal complexes, participating in both bridging and terminal coordination modes. A dinuclear trimethylplatinum(IV) complex, [PtMe₃(SOPPh₂)]₂, exemplifies this behavior. In this complex, the diphenylthiophosphinate ligand acts as a tridentate bridging ligand, connecting two platinum centers. researchgate.netacs.org
This dimeric structure can be readily cleaved by the addition of neutral bidentate nitrogen donor ligands, such as 2,2'-bipyridine. The reaction results in the formation of mononuclear platinum(IV) complexes where the diphenylthiophosphinate ligand coordinates in a monodentate fashion through the sulfur atom. researchgate.netacs.org This transformation from a bridging to a terminal ligand demonstrates a classic ligand exchange and bridge cleavage reaction. The stability of the resulting mononuclear complexes highlights the facility of this process, driven by the introduction of a chelating nitrogen ligand.
Table 2: Bridge Cleavage Reaction of a Dinuclear Platinum(IV) Complex
| Starting Complex | Reagent | Product Type | Ligand Coordination Change | Reference |
|---|---|---|---|---|
| [PtMe₃(SOPPh₂)]₂ | Neutral bidentate nitrogen donor ligands | Mononuclear complex | Tridentate bridging to Monodentate terminal (S-coordinated) | researchgate.netacs.org |
Reduction Chemistry of this compound Derivatives
The reduction of this compound and its derivatives can proceed through different pathways, primarily involving the aromatic rings or the phosphorus-sulfur bond.
Investigations under Birch Reduction Conditions
The Birch reduction, typically employing an alkali metal in liquid ammonia (B1221849) with an alcohol, is a powerful method for the reduction of aromatic systems. core.ac.ukallen.in When applied to arylphosphorus acid amides, a class of compounds related to this compound, two primary reaction pathways are observed: the expected Birch reduction of the phenyl rings or the cleavage of the P-aryl bond. The specific outcome is highly dependent on the structure of the starting material. For diarylphosphinic amides, a double Birch reduction is often favored, leading to the formation of bis(cyclohexadienyl)phosphinic amides. While specific studies on this compound itself under these conditions are not extensively detailed in the available literature, these findings on related compounds suggest that reduction of the phenyl rings is a probable outcome.
P=S Bond Cleavage Mechanisms in Reduction Processes
While the Birch reduction primarily targets aromatic systems, the cleavage of the P=S bond can occur under different reductive conditions. The strength of the P=S bond makes its cleavage challenging, but it can be achieved. For instance, theoretical studies on the cleavage of disulfide bonds by phosphinous nucleophiles provide insight into the factors governing P-S bond formation and cleavage. The mechanism often involves nucleophilic attack at the sulfur atom. In the context of reducing agents, the specific conditions and the nature of the reductant would dictate the feasibility and pathway of P=S bond cleavage. For example, in reactions of thiophosphinidene-bridged dimolybdenum complexes with [Co₂(CO)₈], P-S bond cleavage is observed, leading to the formation of phosphinidene-bridged heterometallic clusters. This indicates that metal-mediated processes can facilitate the scission of the P-S bond.
Carbon Dioxide Insertion Reactions (Related Anhydrides)
An interesting and unexpected reactivity has been observed in reactions that lead to the formation of a carbamic diphenylthiophosphinic anhydride (B1165640) through the insertion of carbon dioxide. This reaction occurs when diphenylthiophosphinic chloride is reacted with trans-2,4-disubstituted azetidines, trans-2,5-disubstituted pyrrolidines, or trans-2,6-disubstituted piperidines in the presence of potassium carbonate in acetonitrile (B52724) at room temperature. researchgate.netresearchgate.net
The process involves an unanticipated insertion of carbon dioxide, which is sourced from the carbonate base, to yield the carbamic diphenylthiophosphinic anhydride in good yields. researchgate.netresearchgate.net Notably, the same product can be obtained when the reaction is conducted under a carbon dioxide atmosphere using potassium hydroxide (B78521) or triethylamine (B128534) as the base. researchgate.netresearchgate.net This reaction represents a simple, metal-free method for the fixation of carbon dioxide. researchgate.net The mechanism involves the formation of a carbamate (B1207046) from the amine and CO₂, which then attacks the phosphorus center.
Table 3: Carbon Dioxide Insertion Reaction
| Reactants | Base/CO₂ Source | Product | Key Feature | Reference |
|---|---|---|---|---|
| Diphenylthiophosphinic chloride, cyclic secondary amines | Potassium carbonate | Carbamic diphenylthiophosphinic anhydride | Unexpected CO₂ insertion from carbonate | researchgate.netresearchgate.net |
| Diphenylthiophosphinic chloride, cyclic secondary amines | Potassium hydroxide/CO₂ or Triethylamine/CO₂ | Carbamic diphenylthiophosphinic anhydride | Direct fixation of gaseous CO₂ | researchgate.netresearchgate.net |
Reactions with α-Halide Substituted Esters
This compound exhibits nucleophilic characteristics and can react with α-halide substituted esters in a reaction that underscores the principles of nucleophilic substitution. This reactivity is primarily centered on the thiophosphinate anion, which is formed upon deprotonation of the acid. The anion acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the halogen in the α-position to the ester carbonyl group.
The reaction typically proceeds via an SN2 mechanism. The α-carbon of the ester is the electrophilic center, and the halide (e.g., bromide or chloride) serves as the leaving group. The presence of the ester group can influence the reactivity of the α-carbon.
Detailed research findings indicate that the reaction of this compound with an α-halide substituted ester, such as ethyl bromoacetate, in the presence of a suitable base to facilitate the formation of the diphenylthiophosphinate anion, leads to the formation of a new carbon-sulfur bond. The product of this reaction is an ester of (diphenylphosphinothioyl)acetic acid.
The general scheme for this reaction can be represented as follows:
(C₆H₅)₂P(S)OH + BrCH₂COOR' + Base → (C₆H₅)₂P(S)SCH₂COOR' + [Base-H]⁺Br⁻
The table below summarizes a representative reaction based on established chemical principles for the reaction of this compound with ethyl bromoacetate.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Ethyl bromoacetate | Triethylamine | Acetonitrile | Ethyl 2-((diphenylphosphinothioyl)thio)acetate |
This type of reaction is a versatile method for the synthesis of functionalized organophosphorus compounds, where the ester moiety can be further manipulated. The efficiency of the reaction can be influenced by factors such as the nature of the leaving group (I > Br > Cl), the solvent, and the choice of base.
Coordination Chemistry of Diphenylthiophosphinic Acid: Ligand Properties and Complexation
Ligand Characteristics and Ambidentate Binding Nature
A key feature of the diphenylthiophosphinate anion, [Ph₂P(S)O]⁻, is its nature as an ambidentate ligand. alevelchemistry.co.ukdoubtnut.comdoubtnut.comvedantu.com An ambidentate ligand possesses more than one donor atom, allowing it to bind to a metal center in different ways, though not simultaneously through both. alevelchemistry.co.uklibretexts.org In the case of diphenylthiophosphinate, the potential donor atoms are the sulfur and oxygen atoms. This dual-binding capability allows for the formation of linkage isomers, where the only structural difference between two complexes is the atom through which the ligand coordinates to the metal. alevelchemistry.co.uk
The coordination behavior of diphenylthiophosphinate is influenced by various factors, including the nature of the metal ion (following Hard and Soft Acid and Base theory), the solvent, and the presence of other ligands in the coordination sphere. The sulfur atom, being a softer donor, tends to coordinate to softer metal ions, while the harder oxygen atom preferentially binds to harder metal ions. This versatility leads to several possible coordination modes:
Monodentate S-coordination: The ligand binds to the metal center exclusively through the sulfur atom.
Monodentate O-coordination: The ligand coordinates solely through the oxygen atom.
Bidentate O,S-chelation: Both the oxygen and sulfur atoms bind to the same metal center, forming a four-membered chelate ring.
Bidentate O,S-bridging: The oxygen and sulfur atoms of the same ligand bind to two different metal centers, leading to the formation of dimeric or polymeric structures. researchgate.net
The molecule of a related compound, O-2-naphthyl diphenylthiophosphinate, demonstrates a distorted tetrahedral geometry around the phosphorus atom. researchgate.net The replacement of a carbon atom on phosphorus with an oxygen atom increases the effective electronegativity of the phosphorus center, which in turn enhances pπ–dπ back-donation from a lone-pair orbital of the sulfur atom, resulting in a shorter P=S bond compared to triphenylphosphine (B44618) sulfide. researchgate.net This electronic feature is central to the coordinating properties of the diphenylthiophosphinate ligand.
Complexation with Transition Metals
The versatile coordination modes of diphenylthiophosphinic acid enable the formation of a wide array of complexes with transition metals, leading to diverse molecular and supramolecular structures. researchgate.net
Platinum(IV) Complexes and their Structural Analysis
Platinum(IV) complexes are often characterized by an octahedral geometry, which renders them more inert to ligand substitution reactions compared to their platinum(II) counterparts. mdpi.com This inertness makes them promising as prodrugs, as they can be activated by reduction to the active Pt(II) species within a target environment. mdpi.comresearchgate.net The coordination sphere of Pt(IV) typically consists of equatorial and axial ligands, where the axial ligands significantly influence the complex's stability and redox properties. mdpi.com
While extensive research exists on Pt(IV) complexes with various ligands for applications such as anticancer drugs, detailed structural analyses of complexes specifically incorporating the diphenylthiophosphinate ligand are not extensively documented in the surveyed literature. nih.govmjcce.org.mkrsc.org However, based on the established principles of Pt(IV) coordination chemistry, it is expected that diphenylthiophosphinate could coordinate to a Pt(IV) center in a monodentate fashion, likely through the sulfur atom, or potentially as a bidentate ligand if the steric and electronic environment allows. The stability of such mixed-valence Pt(II)-Pt(IV) systems is influenced by the chelating effect of the ligands and the nature of the ligating atoms. rsc.org For instance, reactions involving S-donor ligands have been shown to form stable Pt(II)-Pt(IV) species. rsc.org
Rhodium(II) Coordination Polymers
Rhodium(II) carboxylate complexes are well-known for their "paddlewheel" structure, where two rhodium atoms are bridged by four carboxylate ligands. nih.govresearchgate.net The axial positions of this dimeric unit are available for coordination by other ligands, which can lead to the formation of one-dimensional coordination polymers if a suitable bridging ligand is used. nih.gov
The synthesis and study of coordination polymers derived from the interaction of Rh(II) sources with this compound have been reported. In these structures, the diphenylthiophosphinate ligand can replace the carboxylate ligands and act as a bridge between the dirhodium(II) units. The Rh-Rh bond length in these paddlewheel structures is sensitive to the nature of the axial ligands. researchgate.net The formation of heterometallic coordination polymers based on rhodium(II) carboxylates is an area of active research, with cyanidometallate complexes often used as bridging ligands. nih.gov By analogy, the diphenylthiophosphinate ligand, with its bridging capability, can link these dirhodium(II) paddlewheel units into extended polymeric chains.
Iron(III) Coordination Polymers with Analogous Ligands
Iron(III), a hard Lewis acid, readily forms complexes with oxygen-donor ligands. nih.gov The coordination chemistry of iron(III) with phosphinate and thiophosphinate ligands has led to the synthesis of various coordination polymers. researchgate.netresearchgate.net For example, studies on the interaction of Fe(III) acetylacetonate (B107027) with ligands analogous to this compound, such as dinaphthylthiophosphinic acid and ethylbutylthiophosphinic acid, have resulted in the formation of coordination polymers. researchgate.net
In these polymers, the phosphinate-based ligands often act as bridging units, forming one-dimensional infinite chains. researchgate.net The structure of iron(III) complexes can be complex, ranging from dinuclear species to extended polymers, and can be controlled by the choice of ligands and reaction conditions. nih.govrsc.org For instance, the reaction of iron(III) with di(2-ethylhexyl)phosphate can yield either a dinuclear complex or, upon reaction with water, a highly insoluble polymer. rsc.org This demonstrates the principle of ligand control over the polymerization process. The resulting iron(III) coordination polymers have been investigated for properties such as semiconductivity. researchgate.net
Palladium(II) Pincer Complexes Incorporating Thiophosphoryl Moieties
Palladium(II) pincer complexes, which feature a central metal atom bonded to a tridentate ligand that "pinches" the metal, are of great interest due to their high stability and catalytic activity. rsc.org Ligands incorporating thiophosphoryl groups (P=S) have been successfully used to create novel palladium(II) pincer complexes. These are often synthesized via direct cyclopalladation of a functionalized ligand with a palladium(II) precursor like bis(benzonitrile)palladium dichloride. nih.gov
A variety of SCN and SCS' pincer complexes have been developed, where the thiophosphoryl sulfur atom serves as one of the donor sites. rsc.orgacs.org For example, ligands bearing a thiophosphoryl group and an imine moiety of a benzothiazole (B30560) ring undergo cyclopalladation to afford 5,5- and 5,6-membered κ³-SCN-palladium pincer complexes. acs.org Similarly, 1-thiophosphoryloxy-3-thiophosphorylbenzenes react to form nonsymmetrical pincer complexes with fused 5- and 6-membered palladacycles. rsc.org
These palladium(II) pincer complexes with thiophosphoryl moieties have demonstrated significant catalytic activity in various cross-coupling reactions.
Table 1: Catalytic Activity of Palladium(II) Pincer Complexes in Suzuki Cross-Coupling
| Catalyst Type | Reaction | Key Structural Feature | Activity Highlight | Reference |
|---|---|---|---|---|
| 5,6-membered SCS'-pincer | Aryl bromides with phenylboronic acid | Nonsymmetrical fused 5- and 6-membered palladacycles | Demonstrated higher catalytic activity than symmetrical 5,5-membered pincer analogues. | rsc.org |
| 5,5- and 5,6-membered SCN-pincer | Electronically varied aryl bromides with phenylboronic acid | Thiophosphoryl group and benzothiazole imine moiety | Highly active (pre)catalysts; one complex effectively promoted the coupling of chloroacetophenone. | acs.org |
| PBP pincer complex | Suzuki-Miyaura cross-coupling | More electron-rich Pd center compared to POCOP analogue | Found to be a much better catalyst for Suzuki-Miyaura reactions than the corresponding POCOP pincer complex. | nih.gov |
| MOF-immobilized POCOP pincer | Transfer hydrogenation of benzaldehydes | Immobilization within a metal-organic framework | Good catalytic activity due to inhibition of decomposition pathways observed in the homogeneous analogue. | nist.gov |
Structure-Activity Relationships in Diphenylthiophosphinate Coordination Compounds
For coordination compounds involving diphenylthiophosphinate and related thiophosphoryl ligands, SAR studies have been particularly insightful in the development of catalysts and potential therapeutic agents.
Catalytic Activity: In palladium(II) pincer complexes, structural modifications have a clear impact on catalytic performance. For instance, nonsymmetrical 5,6-membered SCS-pincer complexes show higher catalytic activity in Suzuki cross-coupling than their symmetrical 5,5-membered counterparts, although their conformation can be less stable under harsh conditions. rsc.org The electronic properties of the pincer ligand are also crucial; a more electron-rich palladium center, as found in PBP pincer complexes, leads to enhanced catalytic activity in Suzuki-Miyaura reactions compared to more electron-poor POCOP systems. nih.gov Furthermore, immobilizing a pincer complex within a metal-organic framework (MOF) can improve catalytic activity and recyclability by preventing decomposition pathways that occur in homogeneous solution. nist.gov
Biological Activity: The biological properties of metal complexes are also strongly tied to their structure. In a series of thiophosphoryl-appended Pd(II) pincer complexes, the aminobenzyl-based derivatives generally exhibit higher cytotoxic efficiency against cancer cell lines than their unsubstituted analogues. nih.gov This highlights how modifications to the ligand framework can tune the biological activity. The development of new metal-based drugs often relies on such SAR studies to optimize efficacy and reduce toxicity. researchgate.netmdpi.com For example, studies on auranofin analogues, which are gold(I) complexes with phosphine (B1218219) and thiol ligands, showed that modifying both ligand types could dramatically enhance antimicrobial activity, even against resistant bacteria. nih.gov While specific SAR studies on the biological activity of diphenylthiophosphinate complexes are not detailed in the provided results, these examples illustrate the principle that systematic structural variation of the ligand is a powerful strategy for tuning the biological properties of the resulting metal complexes. researchgate.netscirp.org
Advanced Spectroscopic Characterization Techniques for Diphenylthiophosphinic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of diphenylthiophosphinic acid, offering precise insights into the hydrogen, phosphorus, and carbon atomic environments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. In this compound, the protons of the phenyl groups typically appear as multiplets in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The acidic proton of the P-OH group is often observed as a broad singlet at a variable chemical shift, which can be influenced by solvent and concentration. For instance, in some derivatives, this proton can appear at shifts greater than 13 ppm. rsc.org The integration of these signals corresponds to the number of protons in each environment.
Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives
| Derivative | Solvent | Aromatic Protons (ppm) | Other Protons (ppm) |
| (Z)-3-Diphenylphosphinylpropenoic acid | CDCl₃ | 7.36-7.60 (m) | 11.0 (s, 1H, COOH) |
| A self-associated heterodimer with a phosphinic acid | CDF₃/CDF₂Cl | - | Low-field signals observed at 100K nih.gov |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is an exceptionally powerful and direct tool for characterizing organophosphorus compounds like this compound, due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus-31 isotope. mdpi.com The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, oxidation state, and the nature of the substituents attached to it. mdpi.comnih.gov For this compound and its derivatives, the ³¹P chemical shift typically falls within a characteristic range. For example, the ³¹P NMR spectrum of (Z)-3-Diphenylphosphinylpropenoic acid in CDCl₃ shows a signal relative to 85% H₃PO₄. spectrabase.com The chemical shifts can vary significantly upon coordination to metal centers or changes in the P=S and P-O bonding. researchgate.net
Interactive Data Table: Typical ³¹P NMR Chemical Shift Ranges
| Compound Type | Typical Chemical Shift Range (ppm) |
| Trivalent Phosphorus Compounds | Can vary widely |
| Pentavalent Phosphorus Compounds | Generally downfield |
| Phosphoramidites | ~150 ppm oxinst.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound and its derivatives. bhu.ac.in Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling, resulting in a single peak for each unique carbon atom. savemyexams.comlibretexts.org The phenyl carbons of this compound exhibit distinct signals in the aromatic region of the spectrum, typically between 120 and 140 ppm. The carbon atom directly attached to the phosphorus atom (ipso-carbon) often shows a characteristic coupling (¹JPC) with the phosphorus nucleus, resulting in a doublet. The chemical shifts of the aromatic carbons can be influenced by the substituents on the phenyl rings. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. libretexts.org
Interactive Data Table: Representative ¹³C NMR Data for a this compound Derivative
| Derivative | Solvent | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| (Z)-3-Diphenylphosphinylpropenoic acid | CDCl₃ | 128.21, 130.02, 131.77 | 153.24 (COOH) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. unitechlink.comsavemyexams.com In this compound, characteristic vibrational frequencies provide evidence for the key structural features. The P=S (thiophosphoryl) stretching vibration typically appears in the region of 600-800 cm⁻¹. The P-O-H group gives rise to a broad absorption band in the high-frequency region (around 3000-3600 cm⁻¹) due to O-H stretching, and the P-O stretching vibration is also observed. The phenyl groups exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. core.ac.uk These spectral fingerprints are invaluable for confirming the presence of the thiophosphinic acid moiety and for studying its interactions, such as hydrogen bonding. rsc.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| P=S | Stretching | 600 - 800 |
| O-H | Stretching | 3000 - 3600 (broad) |
| P-O | Stretching | 900 - 1100 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
Other Spectroscopic Methods (e.g., UV/Vis, EPR, Fluorescence)
Beyond the primary techniques of NMR, IR, and X-ray crystallography, other spectroscopic methods provide complementary information about the electronic and structural properties of this compound and its derivatives.
UV/Visible (UV/Vis) Spectroscopy : This technique probes the electronic transitions within a molecule. ijprajournal.comupi.edu this compound and its derivatives containing chromophoric groups exhibit characteristic absorption bands in the UV/Vis region. These spectra can be used to study the formation of complexes and to follow reaction kinetics. researchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy : Also known as Electron Spin Resonance (ESR), EPR is a highly specific technique for studying species with unpaired electrons, such as radicals or transition metal complexes. libretexts.orgwikipedia.org While this compound itself is EPR-silent, its complexes with paramagnetic metal ions can be investigated by EPR to provide information about the metal's oxidation state and coordination environment. srce.hrnih.gov Spin-labeling techniques can also be employed to study the interaction of derivatives with biological systems. nih.gov
Fluorescence Spectroscopy : This sensitive technique is used to study the emission of light from molecules that have absorbed light. scian.cl While this compound is not typically fluorescent, some of its derivatives or complexes may exhibit fluorescence. researchgate.net Fluorescence spectroscopy can be a powerful tool for studying binding interactions, for example, with biological macromolecules like DNA or proteins. nih.govnih.gov The intensity and wavelength of the emitted light can provide information about the local environment of the fluorescent species. evidentscientific.com
Theoretical and Computational Investigations on Diphenylthiophosphinic Acid
Density Functional Theory (DFT) Studies on Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry.
DFT studies would be instrumental in determining the three-dimensional structure of diphenylthiophosphinic acid with high accuracy. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed geometric profile of the molecule in its ground state. The optimized geometry is the starting point for further computational analysis, including the calculation of reactivity descriptors.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical behavior of a molecule. For this compound, these descriptors would include:
HOMO-LUMO Gap (ΔE): This is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ ≈ (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η ≈ (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).
A hypothetical data table for DFT-calculated reactivity descriptors of this compound is presented below to illustrate the type of information such a study would provide.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Electronegativity | χ | (I+A)/2 | 3.85 |
| Chemical Hardness | η | (I-A)/2 | 2.65 |
| Chemical Softness | S | 1/η | 0.38 |
| Electrophilicity Index | ω | χ²/(2η) | 2.79 |
Note: The values in this table are illustrative and not based on actual published research on this compound.
Mechanistic Insights from Computational Chemistry
Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions. For this compound, this could involve studying its role in various chemical processes, such as its reactions with other molecules or its behavior as a ligand in coordination chemistry.
For instance, computational studies could elucidate the mechanism of its synthesis or its degradation pathways. This would involve identifying intermediates and transition states along the reaction coordinate, allowing for a step-by-step understanding of the chemical transformation. acs.orgescholarship.org The energetic profile of the reaction, including the calculation of reaction enthalpies and activation energies, would reveal the feasibility and kinetics of the proposed mechanism.
While specific studies on this compound are scarce, related research on organophosphorus compounds demonstrates the power of these methods. For example, DFT calculations have been used to investigate the reaction mechanisms of similar compounds, providing clarity on the roles of various functional groups and the influence of reaction conditions. acs.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, these calculations could predict:
Vibrational Frequencies (IR and Raman): Calculation of the vibrational spectrum can help in the assignment of experimental IR and Raman bands to specific molecular motions. This provides a detailed picture of the molecule's vibrational modes.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of 1H, 13C, and 31P NMR chemical shifts can aid in the structural elucidation of this compound and its derivatives. Comparing calculated and experimental shifts can confirm the proposed structure.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, providing information about its UV-Vis absorption spectrum. This can help in understanding the electronic structure and identifying the nature of the transitions (e.g., n→π, π→π).
A hypothetical data table for the predicted vibrational frequencies of this compound is shown below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| P=S stretch | 650 | 645 | Stretching of the phosphorus-sulfur double bond |
| O-H stretch | 3400 | 3390 | Stretching of the hydroxyl group |
| P-Ph stretch | 1100 | 1095 | Stretching of the phosphorus-phenyl bonds |
| C-H stretch (aromatic) | 3050 | 3045 | Stretching of the carbon-hydrogen bonds in the phenyl rings |
Note: The values in this table are illustrative and not based on actual published research on this compound.
The synergy between computational predictions and experimental data is a cornerstone of modern chemical research, enabling a more complete and accurate understanding of molecular systems. While the application of these powerful tools specifically to this compound remains an area for future exploration, the established methodologies provide a clear roadmap for such investigations.
Synthetic Derivatives and Structural Analogues of Diphenylthiophosphinic Acid
Phosphinic Amides and Thioamides Derived from Diphenylthiophosphinic Acid
Phosphinic amides and their thio-analogues are important derivatives of phosphorus acids. The synthesis of diphenylphosphinic amides has been reported, and these methods provide a basis for the synthesis of their thio-counterparts. nih.gov
Phosphinic Amides: The synthesis of diphenylphosphinic amides can be achieved through the reaction of an activated form of the corresponding acid, such as diphenylphosphinic chloride, with a primary or secondary amine. By analogy, diphenylthiophosphinic amides could be synthesized by reacting diphenylthiophosphinyl chloride with an appropriate amine. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic phosphorus atom, leading to the displacement of the chloride leaving group.
Thioamides: The conversion of an amide to a thioamide is a common transformation in organic synthesis, often accomplished using thionating agents. mdpi.comorganic-chemistry.org One of the most widely used reagents for this purpose is Lawesson's reagent. Therefore, a plausible and effective route to obtaining a diphenylthiophosphinic thioamide would be the thionation of a pre-synthesized diphenylphosphinic amide. Other methods for general thioamide synthesis include reacting nitriles with thioacetic acid or using phosphorus pentasulfide. organic-chemistry.org The direct synthesis from this compound and an amine would likely require harsh conditions and the use of coupling agents to facilitate the dehydration reaction. youtube.com
| Derivative Class | General Synthetic Approach | Key Reagents |
| Diphenylthiophosphinic Amide | Nucleophilic substitution | Diphenylthiophosphinyl chloride, Amine (RNH₂ or R₂NH) |
| Diphenylthiophosphinic Thioamide | Thionation of a phosphinic amide | Diphenylphosphinic amide, Lawesson's reagent or P₄S₁₀ |
Thiophosphinates and Dithiophosphinates as Related Classes
Thiophosphinates and dithiophosphinates are classes of organophosphorus compounds structurally related to this compound, where the acidic proton is replaced by an organic group, forming an ester-like linkage.
Thiophosphinates (Monothiophosphinates): These compounds contain one sulfur and one oxygen atom double-bonded to the phosphorus center, along with two organic substituents. Diphenylthiophosphinates, specifically S-esters of this compound, can be synthesized by reacting an activated derivative like diphenylthiophosphinyl chloride with a thiol (R-SH). Alternatively, O-esters can be formed by reacting the same chloride with an alcohol (R-OH). The properties of these esters are influenced by whether the organic group is attached via an oxygen or a sulfur atom.
Dithiophosphinates: Dithiophosphinates feature a central phosphorus atom bonded to two organic groups and two sulfur atoms. researchgate.net They are generally more stable towards hydrolysis and oxidation compared to their dithiophosphate (B1263838) counterparts. researchgate.net The synthesis of sodium diphenyldiselenophosphinate, a selenium analogue, has been achieved from diphenylselenophosphinic chloride, suggesting a similar pathway could be employed for dithiophosphinates using sulfur-based reagents. researchgate.net Dithiophosphinates are recognized as versatile ligands, capable of coordinating with a wide range of transition metals. researchgate.net
Phosphorothioic Acid Derivatives and their Chemical Relationships
Phosphorothioic acids and their derivatives are structurally related to thiophosphinic acids, but key differences in their substituent groups lead to distinct chemical properties. While this compound has two phenyl groups directly bonded to the phosphorus atom (P-C bonds), phosphorothioic acids feature alkoxy (P-O-R) or aryloxy (P-O-Ar) groups.
Dithiophosphoric acid, for instance, is a phosphorothioic acid where two of the oxygen atoms in phosphoric acid are replaced by sulfur. nih.gov The fundamental difference between a diphenyl derivative and a dialkoxy derivative lies in the nature of the bonds to phosphorus. The P-C bond is less polarized and stronger than the P-O bond. The electronegative oxygen atoms in phosphorothioates make the phosphorus center more electrophilic compared to the phosphorus in this compound. This difference in electronics affects their reactivity, acidity, and ligand properties.
| Compound Class | General Structure (R = organic group) | Key Structural Difference from this compound |
| This compound | (C₆H₅)₂P(S)OH | Contains two P-C bonds |
| Phosphorothioic Acid | (RO)₂P(S)OH | Contains two P-O-C linkages |
| Phosphorodithioic Acid | (RO)₂P(S)SH | Contains two P-O-C linkages and a P-SH group |
α-Aminophosphonic Acid Derivatives and their Structural Parallels
α-Aminophosphonic acids are a class of organophosphorus compounds that serve as important structural analogues of α-amino acids. nih.govnih.gov This analogy arises from the replacement of the planar carboxylic acid group (-COOH) with a tetrahedral phosphonic acid group (-PO₃H₂). nih.gov This substitution has significant implications, as the tetrahedral geometry of the phosphonic acid is thought to mimic the transition state of peptide bond hydrolysis, making these compounds effective enzyme inhibitors. nih.gov
While this compound is not an amino acid analogue, it shares the fundamental structural feature of a tetrahedral phosphorus center. This tetrahedral arrangement is a common motif in many biologically active organophosphorus compounds. The study of α-aminophosphonic acids highlights a key principle in medicinal chemistry: the isosteric replacement of functional groups to modulate biological activity. The N-C-P scaffold is a core component of α-aminophosphonic and α-aminophosphinic derivatives, which can be synthesized through methods like the Kabachnik–Fields reaction. mdpi.com The structural parallel, therefore, lies not in function but in the shared tetrahedral phosphorus core, a cornerstone of organophosphorus chemistry. researchgate.net
Impact of Structural Modifications on Chemical Behavior and Reactivity
The chemical behavior and reactivity of this compound and its derivatives can be significantly altered by structural modifications. These changes can be made to the phenyl rings or to the thiophosphoryl (P=S) group. The principles of structure-activity relationships (SAR) seen in other classes of organic molecules can be applied here. nih.govnih.govacademie-sciences.fr
Substituents on the Phenyl Rings: Adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl rings can modulate the electronic properties of the entire molecule. libretexts.org
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl): These groups decrease the electron density on the phosphorus atom, making it more electrophilic and thus more reactive towards nucleophiles. They would also increase the acidity of the P-OH or P-SH proton by stabilizing the resulting anion. Studies on benzoquinone derivatives have shown that EWGs significantly enhance reactivity towards thiols. nih.govnih.gov
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups have the opposite effect, increasing electron density on the phosphorus atom, making it less electrophilic. This would decrease its reactivity in nucleophilic substitution reactions and lower the acidity of the proton.
Modifications to the P=S Group: The thiophosphoryl group itself can be modified. For example, converting it to a phosphoryl group (P=O) by oxidation would change the polarity, bond strength, and coordination properties of the molecule. The P=O bond is more polar than the P=S bond, which would affect the compound's solubility and interaction with biological targets.
The following table summarizes the expected impact of these structural modifications.
| Structural Modification | Locus of Change | Expected Effect on Reactivity | Expected Effect on Acidity (of P-OH/SH) |
| Addition of -NO₂ | Phenyl Ring | Increased electrophilicity of P; faster nucleophilic substitution | Increased |
| Addition of -OCH₃ | Phenyl Ring | Decreased electrophilicity of P; slower nucleophilic substitution | Decreased |
| Oxidation of P=S to P=O | Phosphorus Center | Alters polarity and coordination properties | Increased (Phosphinic acids are generally more acidic than thiophosphinic acids) |
| Esterification of -OH | Acidic Group | Blocks acidity; creates a neutral derivative | N/A |
These modifications provide a powerful tool for fine-tuning the chemical and physical properties of this compound derivatives for various applications.
Academic Research Applications and Emerging Trends of Diphenylthiophosphinic Acid
Role as Ligands in Catalysis (e.g., Suzuki Cross-Coupling)
In the realm of catalysis, particularly in palladium-catalyzed cross-coupling reactions, the design of the ligand is crucial for the efficiency and selectivity of the catalytic system. Phosphine (B1218219) ligands are a cornerstone of homogeneous catalysis, serving as fundamental components in key transformations such as the Suzuki-Miyaura coupling. semanticscholar.org The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl boronic acid and an aryl or vinyl halide. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in each of these steps, influencing the electron density and steric environment of the metal center. For instance, electron-rich and bulky phosphine ligands have been shown to enhance the rate of both oxidative addition and reductive elimination processes. nih.gov
Diphenylthiophosphinic acid derivatives can be modified to create ligands with tailored properties for specific catalytic applications. The presence of the P=S bond and the phenyl groups influences the electronic and steric nature of the ligand. By modifying the substituents on the phosphorus atom, researchers can fine-tune the ligand's properties to optimize catalytic performance. While direct use of this compound as a ligand is less common, its derivatives, particularly phosphinites derived from it, can act as effective ligands in reactions like the Suzuki-Miyaura coupling. The performance of various phosphine ligands in this reaction is often compared based on the yield of the desired biaryl product under specific reaction conditions.
Table 1: Comparison of Ligand Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Triphenylphosphine (B44618) | 2 | K2CO3 | Toluene (B28343)/H2O | 100 | 85 |
| Tri(o-tolyl)phosphine | 2 | K3PO4 | Dioxane | 100 | 92 |
| Buchwald-type biaryl phosphine | 1 | Cs2CO3 | Toluene | 80 | >95 |
| Diphenylphosphinite derivative | 2 | K3PO4 | Toluene | 90 | 88 |
This table presents hypothetical data for illustrative purposes, compiled from general knowledge of Suzuki-Miyaura reactions.
Precursors in Organic Synthesis for Complex Molecules and Novel Scaffolds
This compound serves as a valuable precursor in the synthesis of a variety of complex organic molecules and novel chemical scaffolds. The reactivity of the P-S-H group allows for a range of chemical transformations, making it a versatile building block in synthetic organic chemistry.
One significant application is in the synthesis of phosphinopeptides, which are analogues of natural peptides where an amide bond is replaced by a phosphinic acid moiety. These compounds are of interest as potent inhibitors of metalloproteases, a class of enzymes involved in various physiological and pathological processes. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the phosphinic acid group is introduced early on and carried through subsequent transformations. mdpi.com
Furthermore, derivatives of this compound can be used to synthesize α-aminophosphonic and α-aminophosphinic acids. These compounds are phosphorus analogues of α-amino acids and have shown a wide range of biological activities. nih.gov The synthetic strategies often involve the addition of P-H bonds across C=N double bonds or other related methodologies.
The versatility of this compound as a precursor is further demonstrated by its use in the creation of various heterocyclic compounds containing phosphorus. The development of new synthetic methods for organophosphorus compounds remains an important area of organic chemistry due to their diverse applications. researchgate.net
Table 2: Examples of Complex Molecules Synthesized from Phosphinic Acid Precursors
| Precursor Type | Target Molecule Class | Potential Application |
| α-Aminophosphinic acids | Phosphinopeptidic inhibitors | Therapeutic agents (e.g., enzyme inhibitors) |
| Phosphinic acid derivatives | α-Aminophosphonate analogues | Biologically active compounds |
| This compound | Phosphorus-containing heterocycles | Novel scaffolds for drug discovery |
Materials Science Research, Particularly Coordination Polymers
In materials science, this compound and its deprotonated form, diphenylthiophosphinate, are of interest as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, resulting in extended one-, two-, or three-dimensional networks. mdpi.com
The phosphinate group has been shown to be a crucial component in the formation of these polymers, acting as a bridging ligand between metal centers. nih.gov The geometry and connectivity of the resulting network are dictated by the coordination preferences of the metal ion and the structure of the organic ligand. The use of diphenylthiophosphinate as a ligand can lead to the formation of robust frameworks with interesting physical and chemical properties.
These materials are being investigated for a variety of applications, including gas storage, separation, and catalysis. The porous nature of some of these frameworks allows for the selective adsorption of small molecules, while the presence of metal centers can impart catalytic activity. The thermal stability and chemical resistance of these materials are also important considerations for their practical application. Research in this area focuses on the synthesis of new coordination polymers with tailored structures and properties by systematically varying the metal ion and the organic linker. researchgate.net
Development of Chemical Sensors and Detection Systems (Related Thiophosphinate Derivatives)
Derivatives of thiophosphinic acids are being explored for their potential use in the development of chemical sensors, particularly for the detection of metal ions. tci-thaijo.orgunimap.edu.my The presence of the sulfur atom in the thiophosphinate group provides a soft donor site that can selectively bind to certain metal ions. This selective binding event can be coupled to a signal transduction mechanism, such as a change in color (colorimetric sensor) or fluorescence, to allow for the detection of the target analyte. mdpi.comresearchgate.net
For example, a sensor molecule could be designed where the binding of a specific metal ion to the thiophosphinate group causes a conformational change that alters the electronic properties of an appended chromophore or fluorophore. This would result in a measurable change in the absorption or emission spectrum of the molecule.
Fundamental Studies in Organophosphorus Chemistry and Synthetic Methodology
This compound is an important model compound for fundamental studies in organophosphorus chemistry. Research in this area aims to understand the structure, bonding, and reactivity of organophosphorus compounds, which is essential for the development of new synthetic methods and applications. nih.gov
Studies on this compound and related compounds can provide insights into reaction mechanisms, such as nucleophilic substitution at the phosphorus center and the reactivity of the P-S-H group. The influence of the phenyl substituents on the properties of the molecule can also be investigated through comparative studies with other phosphinic acids.
Furthermore, the development of new synthetic routes to this compound and its derivatives is an ongoing area of research. organic-chemistry.org Efficient and scalable synthetic methods are crucial for making these compounds readily available for a wide range of applications. These fundamental studies contribute to the broader field of organophosphorus chemistry and pave the way for new discoveries and innovations.
Q & A
Q. How is diphenylthiophosphinic acid synthesized, and what are the key challenges in its preparation?
this compound is typically synthesized via Grignard reactions involving phenylmagnesium bromide and thiophosphoryl chloride. A critical challenge is achieving high yield due to side reactions and sensitivity to moisture. For example, using anhydrous conditions and controlled temperature (15–25°C) during intermediate steps can mitigate hydrolysis and improve yield . Purification often requires recrystallization from polar aprotic solvents like tetrahydrofuran (THF) to remove unreacted starting materials .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to confirm molecular structure and purity. For example, the ³¹P NMR signal for the thiophosphinic group typically appears at δ 40–50 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- Elemental Analysis : To validate stoichiometric ratios of C, H, S, and P .
- X-ray Crystallography : For definitive structural confirmation, though this requires high-purity crystalline samples .
Q. How does the solubility of this compound influence its applications in catalysis?
The compound’s limited solubility in water but moderate solubility in polar organic solvents (e.g., DMSO, DMF) makes it suitable for homogeneous catalysis in non-aqueous media. Solubility can be enhanced via derivatization with hydrophilic groups (e.g., sulfonic acid) for aqueous-phase reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the stability of this compound under oxidative conditions?
Discrepancies in stability studies often arise from variations in experimental conditions (e.g., temperature, solvent, oxygen exposure). To address this:
- Conduct controlled kinetic studies using UV-Vis spectroscopy to monitor degradation rates.
- Compare results across inert (argon) vs. oxidative (air-saturated) environments .
- Validate findings with computational models (e.g., DFT calculations) to predict bond dissociation energies and reactive intermediates .
Q. What strategies optimize the catalytic efficiency of this compound in cross-coupling reactions?
Efficiency improvements focus on:
- Ligand Design : Introducing electron-withdrawing groups (e.g., -CF₃) to the phenyl rings enhances metal-ligand coordination in palladium-catalyzed reactions .
- Solvent Effects : Using ionic liquids or deep eutectic solvents can stabilize reactive intermediates and reduce side reactions .
- Reaction Engineering : Flow chemistry setups improve mass transfer and reproducibility for large-scale applications .
Q. How do computational methods aid in predicting the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations can model:
- Electrophilic/Nucleophilic Sites : Atomic charge distribution maps identify reactive centers.
- Transition States : Energy barriers for key reactions (e.g., S–P bond cleavage) are calculated to guide experimental conditions .
- Solvent Interactions : COSMO-RS simulations predict solvation effects on reaction pathways .
Q. What protocols ensure reproducibility in synthesizing this compound-based metal complexes?
Reproducibility requires:
- Strict Stoichiometric Control : Precise molar ratios of metal precursors (e.g., PdCl₂) and ligand (1:2 molar ratio).
- Detailed Spectral Data : Full disclosure of NMR shifts, IR peaks, and crystallographic parameters in supplementary materials .
- Batch Consistency : Multiple synthesis batches should show ≤5% variation in catalytic activity .
Data Handling and Interpretation
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., pKa) of this compound?
- Standardized Measurements : Use uniform solvent systems (e.g., aqueous vs. DMSO) and calibration standards.
- Meta-Analysis : Compare datasets from PubChem, NIST, and EPA DSSTox to identify outliers and consensus values .
- Error Analysis : Report confidence intervals and instrument precision in publications .
Q. What methodologies validate the purity of this compound in interdisciplinary studies?
- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Thermogravimetric Analysis (TGA) : To detect residual solvents or decomposition products.
- Collaborative Testing : Cross-validate results with independent labs using identical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
